5,5'-Dimethoxycarbonyl-2,2'-bipyridine 5,5'-Dimethoxycarbonyl-2,2'-bipyridine
Brand Name: Vulcanchem
CAS No.: 1762-45-4
VCID: VC7798673
InChI: InChI=1S/C14H12N2O4/c1-19-13(17)9-3-5-11(15-7-9)12-6-4-10(8-16-12)14(18)20-2/h3-8H,1-2H3
SMILES: COC(=O)C1=CN=C(C=C1)C2=NC=C(C=C2)C(=O)OC
Molecular Formula: C14H12N2O4
Molecular Weight: 272.26

5,5'-Dimethoxycarbonyl-2,2'-bipyridine

CAS No.: 1762-45-4

Cat. No.: VC7798673

Molecular Formula: C14H12N2O4

Molecular Weight: 272.26

* For research use only. Not for human or veterinary use.

5,5'-Dimethoxycarbonyl-2,2'-bipyridine - 1762-45-4

Specification

CAS No. 1762-45-4
Molecular Formula C14H12N2O4
Molecular Weight 272.26
IUPAC Name methyl 6-(5-methoxycarbonylpyridin-2-yl)pyridine-3-carboxylate
Standard InChI InChI=1S/C14H12N2O4/c1-19-13(17)9-3-5-11(15-7-9)12-6-4-10(8-16-12)14(18)20-2/h3-8H,1-2H3
Standard InChI Key NJAYXDBLSXUUGN-UHFFFAOYSA-N
SMILES COC(=O)C1=CN=C(C=C1)C2=NC=C(C=C2)C(=O)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

5,5'-Dimethoxycarbonyl-2,2'-bipyridine belongs to the bipyridine family, featuring two pyridine rings connected by a single bond at the 2- and 2'-positions. The methoxycarbonyl (-COOCH3_3) groups at the 5- and 5'-positions introduce electron-withdrawing effects, influencing its reactivity and coordination chemistry. The planar structure facilitates π-π stacking interactions, making it suitable for applications in supramolecular chemistry .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC14H12N2O4\text{C}_{14}\text{H}_{12}\text{N}_{2}\text{O}_{4}
Molecular Weight272.26 g/mol
AppearanceWhite crystalline powder
Melting Point113–117°C
Storage ConditionsRoom temperature, sealed

Spectral Characteristics

The compound’s UV-Vis spectrum exhibits a λmax\lambda_{\text{max}} near 288 nm in aqueous solutions, attributed to π→π* transitions within the conjugated bipyridine system . Infrared spectroscopy reveals strong carbonyl (C=O) stretching vibrations at approximately 1720 cm1^{-1}, consistent with ester functional groups .

Synthesis and Industrial Production

Historical Synthesis Routes

The first reported synthesis of 5,5'-Dimethoxycarbonyl-2,2'-bipyridine dates to 1946, involving a four-step process:

  • Bromination: Treatment of precursor pyridine derivatives with phosphorus(III) bromide at 190°C .

  • Coupling: Copper-mediated Ullmann coupling to form the bipyridine backbone .

  • Oxidation: Potassium permanganate (KMnO4_4) in aqueous medium to introduce carboxyl groups .

  • Esterification: Sulfuric acid-catalyzed reaction with methanol to yield the final methoxycarbonyl groups .

Modern Manufacturing Practices

Industrial-scale production, as practiced by Henan Tianfu Chemical Co., Ltd, emphasizes efficiency and purity (>99%). The process integrates continuous flow reactors to optimize yield and reduce waste . Key challenges include controlling byproducts during esterification and ensuring consistent crystallinity.

Table 2: Industrial Synthesis Parameters

ParameterCondition
CatalystCopper nanoparticles
Reaction Temperature150–190°C
Purification MethodRecrystallization (ethanol)
Annual Production Capacity1,000 kilograms/month

Pharmaceutical and Chemical Applications

Role in Drug Development

As a pharmaceutical intermediate, 5,5'-Dimethoxycarbonyl-2,2'-bipyridine is employed in synthesizing antitumor and cardiovascular agents. Its bipyridine core serves as a chelating agent for metal ions, enhancing the bioavailability of metal-based therapeutics . For example, platinum(II) complexes derived from this compound have shown promise in targeting DNA replication in cancer cells .

Coordination Chemistry

The compound’s ability to coordinate transition metals (e.g., Ru, Fe) enables its use in catalytic systems. Ruthenium complexes incorporating this ligand exhibit photocatalytic activity, applicable in water-splitting technologies .

SupplierPackage SizePrice (USD)
Henan Tianfu25 kg/drum$8,000
TCI Chemicals100 mg$80
Energy Chemical1 kg$1,200

Future Research Directions

Despite its established utility, gaps persist in understanding the compound’s environmental impact and metabolic pathways. Recent advances in green chemistry advocate for solvent-free synthesis methods to enhance sustainability. Additionally, computational studies could optimize its electronic properties for advanced materials applications.

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